![molecular formula C13H12ClN3O4 B2928086 2-(2-Aminoanilino)-5-nitrobenzenecarboxylic acid hydrachloride CAS No. 1052543-36-8](/img/structure/B2928086.png)
2-(2-Aminoanilino)-5-nitrobenzenecarboxylic acid hydrachloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, a common feature in aromatic compounds, would contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications
Synthesis and Drug Development
Compounds with nitro and amino functional groups, similar to those in "2-(2-Aminoanilino)-5-nitrobenzenecarboxylic acid hydrachloride," play a significant role in the synthesis of pharmaceuticals. For instance, the development of antihypertensive α-blocking agents involves complex synthetic routes where nitro compounds are key intermediates. These synthetic processes utilize reactions with nitromethane, formaldehyde, and various anilines, leading to the production of compounds with potential antihypertensive activity (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, M. Abdalla, 2008).
Molecular Electronics
In the field of molecular electronics, nitroamine compounds have been utilized in the active layers of electronic devices to exhibit properties such as negative differential resistance and high on-off ratios. These findings suggest potential applications in the development of molecular switches or memory devices, highlighting the relevance of nitro and amino groups in functional materials research (Chen, Reed, Rawlett, Tour, 1999).
Catalysis
The catalytic reduction of nitroarenes to aminoarenes is a critical step in the synthesis of various chemicals and pharmaceuticals. Research involving ruthenium-catalyzed reductions demonstrates the efficient conversion of nitroarenes to their corresponding amino derivatives, showcasing the importance of these functional groups in catalytic processes and their potential in industrial applications (Yoshihisa Watanabe, T. Ohta, Y. Tsuji, T. Hiyoshi, Y. Tsuji, 1984).
Environmental Chemistry
The biodegradation of nitrobenzene compounds by microbial strains underscores the environmental relevance of such molecules. Studies on the degradation pathways reveal the transformation of nitro groups to amino groups, contributing to our understanding of pollutant remediation strategies and the microbial utilization of aromatic compounds (E. Katsivela, V. Wray, D. Pieper, R. Wittich, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-aminoanilino)-5-nitrobenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4.ClH/c14-10-3-1-2-4-12(10)15-11-6-5-8(16(19)20)7-9(11)13(17)18;/h1-7,15H,14H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYBUGHQOQGSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoanilino)-5-nitrobenzenecarboxylic acid hydrachloride |
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